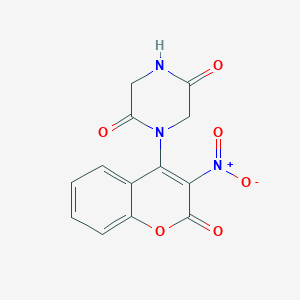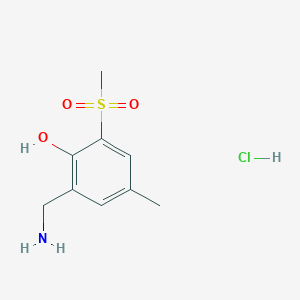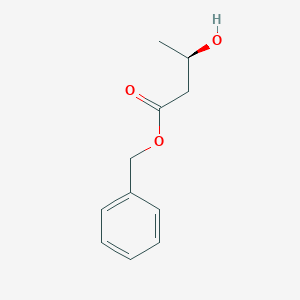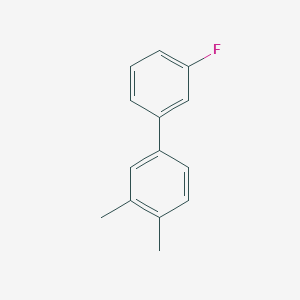![molecular formula C26H34O4S2 B14386056 2,2'-Disulfanediylbis[4-cyclohexyl-6-(hydroxymethyl)phenol] CAS No. 88661-03-4](/img/structure/B14386056.png)
2,2'-Disulfanediylbis[4-cyclohexyl-6-(hydroxymethyl)phenol]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-Disulfanediylbis[4-cyclohexyl-6-(hydroxymethyl)phenol] is a complex organic compound characterized by the presence of disulfide linkages and phenolic groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Disulfanediylbis[4-cyclohexyl-6-(hydroxymethyl)phenol] typically involves the reaction of 4-cyclohexyl-6-(hydroxymethyl)phenol with a disulfide-forming reagent. The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the formation of the disulfide bonds.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize yield and purity while minimizing the production costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-Disulfanediylbis[4-cyclohexyl-6-(hydroxymethyl)phenol] can undergo various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones.
Reduction: The disulfide bonds can be reduced to thiols.
Substitution: The hydroxymethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce thiols.
Wissenschaftliche Forschungsanwendungen
2,2’-Disulfanediylbis[4-cyclohexyl-6-(hydroxymethyl)phenol] has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antioxidant due to its phenolic structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of 2,2’-Disulfanediylbis[4-cyclohexyl-6-(hydroxymethyl)phenol] involves its interaction with molecular targets through its phenolic and disulfide groups. The phenolic groups can donate hydrogen atoms, acting as antioxidants, while the disulfide bonds can undergo redox reactions, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2’-Disulfanediylbis(4,6-dimethylnicotinonitrile)
- 4,4’-Disulfanediylbis(2,6-dimethylphenol)
Uniqueness
2,2’-Disulfanediylbis[4-cyclohexyl-6-(hydroxymethyl)phenol] is unique due to its specific combination of cyclohexyl and hydroxymethyl groups attached to the phenolic rings. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Eigenschaften
CAS-Nummer |
88661-03-4 |
|---|---|
Molekularformel |
C26H34O4S2 |
Molekulargewicht |
474.7 g/mol |
IUPAC-Name |
4-cyclohexyl-2-[[5-cyclohexyl-2-hydroxy-3-(hydroxymethyl)phenyl]disulfanyl]-6-(hydroxymethyl)phenol |
InChI |
InChI=1S/C26H34O4S2/c27-15-21-11-19(17-7-3-1-4-8-17)13-23(25(21)29)31-32-24-14-20(12-22(16-28)26(24)30)18-9-5-2-6-10-18/h11-14,17-18,27-30H,1-10,15-16H2 |
InChI-Schlüssel |
FSQZLMLGEGYUSC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)C2=CC(=C(C(=C2)SSC3=CC(=CC(=C3O)CO)C4CCCCC4)O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(Diphenylphosphoryl)methyl]cyclohexane-1,2-diol](/img/structure/B14385975.png)
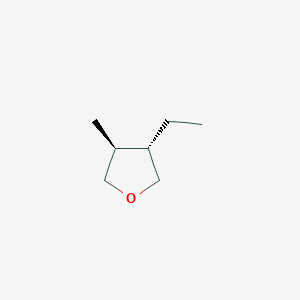
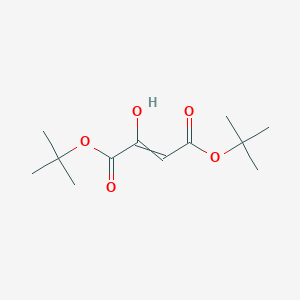
![1-[(5,5-Dichloropent-4-EN-1-YL)oxy]-4-(dodecyloxy)benzene](/img/structure/B14386009.png)

